NHC Precursor for High-Activity Polymerization
The highest-value application for 1,3-di-tert-butylimidazolidine-2-one is as a precursor to the NHC 1,3-di-tert-butylimidazolin-2-ylidene ((ItBu)). This NHC catalyst demonstrates vastly superior performance in the polymerization of renewable monomers compared to other common NHCs like IMes. The (ItBu) catalyst achieves a turnover frequency (TOF) of up to 122 s⁻¹ and initiator efficiency of 1600%, converting 10,000 equivalents of monomer in 5 minutes at room temperature [1].
| Evidence Dimension | Catalytic turnover frequency in MMBL polymerization |
|---|---|
| Target Compound Data | TOF up to 122 s⁻¹; 10,000 equiv monomer conversion in 5 min (for derived NHC catalyst (ItBu)) |
| Comparator Or Baseline | IMes (1,3-dimesitylimidazolin-2-ylidene) or TPT (1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene); no polymerization, only single-monomer addition or dimerization observed for methyl methacrylate (MMA) |
| Quantified Difference | Target-derived NHC uniquely effects polymerization, while comparators stop at single-monomer or dimer stages for MMA. |
| Conditions | Room temperature, polymerization of γ-methyl-α-methylene-γ-butyrolactone (MMBL) or methyl methacrylate (MMA) |
Why This Matters
For procurement in organocatalytic polymerization, the unique steric bulk of the tert-butyl groups drives a critical selectivity switch from simple addition (with other NHCs) to high-efficiency polymerization.
- [1] Zhang, Y., et al. 'Organocatalytic Conjugate-Addition Polymerization of Linear and Cyclic Acrylic Monomers by N-Heterocyclic Carbenes: Mechanisms of Chain Initiation, Propagation, and Termination.' Journal of the American Chemical Society, vol. 135, no. 47, 2013, pp. 17925-17941. View Source
